molecular formula C19H17N3O2 B12550624 3-(5-{[(4-Hydroxyphenyl)methyl]amino}pyridin-3-yl)benzamide CAS No. 821784-65-0

3-(5-{[(4-Hydroxyphenyl)methyl]amino}pyridin-3-yl)benzamide

Cat. No.: B12550624
CAS No.: 821784-65-0
M. Wt: 319.4 g/mol
InChI Key: YOQMLNMCASDZKJ-UHFFFAOYSA-N
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Description

3-(5-{[(4-Hydroxyphenyl)methyl]amino}pyridin-3-yl)benzamide is a complex organic compound that features a benzamide core linked to a pyridine ring, which is further substituted with a hydroxyphenylmethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-{[(4-Hydroxyphenyl)methyl]amino}pyridin-3-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with an appropriate amine under dehydrating conditions.

    Pyridine Ring Formation: The pyridine ring can be introduced through a cyclization reaction involving suitable precursors.

    Substitution with Hydroxyphenylmethylamino Group: The final step involves the substitution of the pyridine ring with the hydroxyphenylmethylamino group, which can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(5-{[(4-Hydroxyphenyl)methyl]amino}pyridin-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Conditions for substitution reactions can vary, but often involve the use of strong acids or bases as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of a nitro group can yield an amine.

Scientific Research Applications

3-(5-{[(4-Hydroxyphenyl)methyl]amino}pyridin-3-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(5-{[(4-Hydroxyphenyl)methyl]amino}pyridin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenylmethylamino group can form hydrogen bonds with target molecules, while the benzamide core can interact through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(5-{[(4-Hydroxyphenyl)methyl]amino}pyridin-2-yl)benzamide: Similar structure but with a different position of the pyridine ring.

    3-(5-{[(4-Hydroxyphenyl)methyl]amino}pyrimidin-3-yl)benzamide: Contains a pyrimidine ring instead of a pyridine ring.

Uniqueness

The uniqueness of 3-(5-{[(4-Hydroxyphenyl)methyl]amino}pyridin-3-yl)benzamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the hydroxyphenylmethylamino group provides additional sites for interaction with biological targets, potentially enhancing its therapeutic potential.

Properties

CAS No.

821784-65-0

Molecular Formula

C19H17N3O2

Molecular Weight

319.4 g/mol

IUPAC Name

3-[5-[(4-hydroxyphenyl)methylamino]pyridin-3-yl]benzamide

InChI

InChI=1S/C19H17N3O2/c20-19(24)15-3-1-2-14(8-15)16-9-17(12-21-11-16)22-10-13-4-6-18(23)7-5-13/h1-9,11-12,22-23H,10H2,(H2,20,24)

InChI Key

YOQMLNMCASDZKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)N)C2=CC(=CN=C2)NCC3=CC=C(C=C3)O

Origin of Product

United States

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